- Pyrrolobenzodiazepine antibody conjugates, World Intellectual Property Organization, , ,
Cas no 96-81-1 (N-Acetyl-L-valine)
N-Acetyl-L-valine structure
N-Acetyl-L-valine Properties
Names and Identifiers
-
- N-Acetyl-L-valine
- N-acetylvaline
- Ac-Val-OH
- Ac-L-Val-OH
- (2S)-2-acetamido-3-methylbutanoic acid
- N-α-Acetyl-L-valine
- N-Acyl-Valine
- N-Acetyl-L-valine (ACI)
- L
- Valine, N-acetyl-, L- (6CI, 8CI)
- (S)-2-Acetamido-3-methylbutanoic acid
- L-N-Acetylvaline
- Acetylvaline
- W-100131
- NSC 122016
- N-alpha-Actetyl-L-valine (Ac-L-Val-OH)
- J-300293
- U83P7H9HV3
- SCHEMBL132349
- GS-3342
- EN300-297451
- S-(-)-N-ACETYLVALINE
- O10207
- L-Valine, N-acetyl-
- CHEBI:21565
- HMS1719J05
- AM82366
- CS-W016182
- Valine, N-acetyl-, L-
- DTXSID40914697
- (S)-2-acetylamino-3-methylbutyric acid
- HY-W015466
- NCGC00323030-01
- N-Acetyl Valine
- TS-03593
- AC-VAL
- 96-81-1
- EINECS 221-321-4
- UNII-U83P7H9HV3
- Z57032483
- AKOS001078320
- AB01318387-02
- Q27290813
- MFCD00066066
- AKOS015837737
- n-acetyl-Valine
- A-1897
- Acetyl-L-Valine
- EINECS 202-537-8
- Valine, N-acetyl-
- NS00081955
- +Expand
-
- MFCD00066066
- IHYJTAOFMMMOPX-LURJTMIESA-N
- 1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
- OC([C@H](C(C)C)NC(C)=O)=O
Computed Properties
- 159.09000
- 2
- 4
- 4
- 159.09
- 11
- 165
- 0
- 1
- 0
- 0
- 0
- 1
- nothing
- 2
- 0
- 66.4A^2
Experimental Properties
- 0.62260
- 66.40000
- 362.2 °C at 760 mmHg
- 163.0 to 167.0 deg-C
- 172.8℃
- White crystals
- Not determined
- +11.0 to +14.0°(C=1, AcOH)
- 1.0940
N-Acetyl-L-valine Security Information
- 3
- S26; S36/37
- R36
- Xi
- NONH for all modes of transport
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store long-term at -20°C
- 36-43
- Warning
N-Acetyl-L-valine Customs Data
- 2924199090
-
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-L-valine Price
N-Acetyl-L-valine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , Lithium bromide , Sulfuric acid , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: N-Methyl-2-pyrrolidone
1.2 -
1.2 -
Reference
- Amidocarbonylation procedure and catalysts for the production of N-acylamino acids from the reaction of carbon monoxide with aldehydes and amides or nitriles, Germany, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Methanol ; 6 h, 70 °C
Reference
- Combinatorial ligand design for transition metal catalysts featuring one coordinating and one non-coordinating building block wherein building blocks contain complementary functionalities to promote non-covalent bonding, European Patent Organization, , ,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Bio- and medicinally compatible α-amino-acid modification via merging photoredox and N-heterocyclic carbene catalysisOrganic Letters, 2020, 22(16), 6370-6375,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Bio- and medicinally compatible α-amino acid modification via merging photo-redox and N-heterocyclic carbene catalysisChemRxiv, 2020, , 1-7,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Reference
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
Reference
- Method for resolving enantiomers from racemic mixture having chiral carbon in alpha position of nitrogen, World Intellectual Property Organization, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- Resolution of 3-aminoalkylnitriles, World Intellectual Property Organization, , ,
N-Acetyl-L-valine Raw materials
N-Acetyl-L-valine Preparation Products
N-Acetyl-L-valine Suppliers
SHAN DONG XI YA HUA XUE Co., Ltd.
Audited Supplier
(CAS:96-81-1)
LIU JING LI
13395390286
xiyashiji@163.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:96-81-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:96-81-1)
A LA DING
anhua.mao@aladdin-e.com
N-Acetyl-L-valine Related Literature
-
1. Asymmetric resolution and molecular recognition. Part 2. The X-ray crystal structures of ephedrine–N-benzyloxycarbonyl-L-leucine and ephedrine–N-acetyl-L-valineAnn Gorman,Robert O. Gould,Alexandra M. Gray,Paul Taylor,Malcolm D. Walkinshaw J. Chem. Soc. Perkin Trans. 2 1986 739
-
Markus Albrecht,Irene Latorre,Gent Mehmeti,Konstantin Hengst,Iris M. Oppel Dalton Trans. 2011 40 12067
-
3. Aqueous solutions containing amino acids and peptides. Part 11.—Enthalpy of dilution of single and binary solute solutions of N-acetylglycine amide, N-acetyl-L-alanine amide, N-acetyl-L-valine amide and N-acetyl-L-leucine amide at 298.15 KG. Michael Blackburn,Terence H. Lilley,Elizabeth Walmsley J. Chem. Soc. Faraday Trans. 1 1980 76 915
-
Wei-Yu Shi,Ya-Nan Ding,Ce Liu,Nian Zheng,Xue-Ya Gou,Ming Li,Zhe Zhang,Hong-Chao Liu,Zhi-Jie Niu,Yong-Min Liang Chem. Commun. 2020 56 12729
-
Zikun Yu,Zhimin Zhang,Jing Yan,Ziyin Zhao,Chenglong Ge,Ziyuan Song,Lichen Yin,Haoyu Tang Biomater. Sci. 2021 9 2670
-
M. L. Di Gioia,A. Barattucci,P. Bonaccorsi,A. Leggio,L. Minuti,E. Romio,A. Temperini,C. Siciliano RSC Adv. 2014 4 2678
-
Emanuele Casali,Prakriti Kalra,Massimo Brochetta,Tania Borsari,Andrea Gandini,Tuhin Patra,Giuseppe Zanoni,Debabrata Maiti Chem. Commun. 2020 56 7281
-
Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
-
Wajid Ali,Gaurav Prakash,Debabrata Maiti Chem. Sci. 2021 12 2735
-
Djamaladdin G. Musaev,Travis M. Figg,Alexey L. Kaledin Chem. Soc. Rev. 2014 43 5009
96-81-1 (N-Acetyl-L-valine) Related Products
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(CAS:96-81-1)N-Acetyl-L-valine
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